molecular formula C14H16N2O2 B7549918 8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No.: B7549918
M. Wt: 244.29 g/mol
InChI Key: HZUHLTNOXQNJSY-UHFFFAOYSA-N
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Description

8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted with a pyridin-2-yl group and a nitrile moiety at the 8-position.

Properties

IUPAC Name

8-pyridin-2-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-11-13(12-3-1-2-8-16-12)4-6-14(7-5-13)17-9-10-18-14/h1-3,8H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUHLTNOXQNJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C#N)C3=CC=CC=N3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated pyridine derivatives.

Scientific Research Applications

8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and commercial availability:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight XLogP³ Rotatable Bonds Availability (Price Range) Key Applications Reference
8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (Target) Pyridin-2-yl C₁₄H₁₅N₂O₂ ~251.29* ~2.1* 1* Limited data Pharmaceutical intermediates
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (916159-85-8) Cyclopropylmethyl C₁₃H₁₉N₂O₂ 221.30 1.9 2 $73–$135 (1–10 mg) Organic synthesis
8-(1-Naphthalenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (56327-01-6) 1-Naphthalenyl C₁₉H₁₉N₂O₂ 293.36 3.3 1 Not commercially listed Hydrophobic intermediates
1,4-Dioxaspiro[4.5]decane-8-carbonitrile (69947-09-7) None (base structure) C₉H₁₃N₂O₂ 167.21 0.8* 0 Limited availability Core scaffold for derivatization
8-(2-Bromophenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (Synthetic example) 2-Bromophenyl C₁₆H₁₅BrN₂O₂ 347.21 2.8* 1 Synthesized via Cu-catalyzed coupling Cross-coupling reactions

*Estimated based on structural analogs.

Key Comparative Insights

Substituent Effects on Lipophilicity (XLogP³):

  • The pyridin-2-yl substituent (estimated XLogP³ ~2.1) offers moderate lipophilicity compared to the more hydrophobic 1-naphthalenyl group (XLogP³ 3.3) and the less lipophilic base structure (XLogP³ ~0.8) . The cyclopropylmethyl analog (XLogP³ 1.9) balances hydrophobicity and steric demands .
  • The bromophenyl derivative (XLogP³ ~2.8) highlights the impact of halogenation on lipophilicity and reactivity .

Synthetic Accessibility: The cyclopropylmethyl derivative is synthesized via alkylation using lithium bis(trimethylsilyl)amide and iodomethane , while the bromophenyl analog employs copper-catalyzed domino coupling . The pyridin-2-yl variant may require similar metal-catalyzed strategies or nucleophilic substitution.

Commercial Availability: The cyclopropylmethyl derivative is readily available at research-scale quantities (1–10 mg) with prices ranging from $73–$135 .

Functional Group Reactivity: The nitrile group in all analogs enables further derivatization (e.g., hydrolysis to carboxylic acids or reduction to amines).

Biological Activity

8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a complex organic compound notable for its unique spirocyclic structure, which combines a pyridine ring with a dioxaspirodecane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding the biological activity of this compound is essential for exploring its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O2. The structure features a rigid spiro system that allows for diverse interactions with biological targets due to the spatial arrangement of its substituents. The presence of a carbonitrile functional group enhances its reactivity, making it suitable for various organic transformations.

Structural Characteristics

PropertyDescription
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Functional GroupsPyridine, Dioxaspiro, Carbonitrile

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activities. The pyridine moiety plays a crucial role in these activities by facilitating hydrogen bonding and π-π interactions with microbial targets. Specific studies have shown that derivatives can inhibit bacterial growth effectively.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. It has been reported that similar compounds can inhibit key enzymes involved in cancer cell proliferation. For instance, the compound's interaction with cyclin-dependent kinases (CDKs) has been explored, highlighting its potential as a lead compound in cancer therapy.

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. This interaction could involve inhibition of enzyme functions or alteration of receptor signaling pathways.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various derivatives of this compound, researchers found that certain modifications to the pyridine ring significantly enhanced activity against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate the inhibition zones compared to standard antibiotics.

Case Study 2: Anticancer Potential

A comparative analysis involving several analogs of the compound demonstrated promising results in inhibiting CDK9 activity in cancer cell lines. The most potent analog showed an IC50 value significantly lower than that of traditional chemotherapeutics, suggesting its potential as a novel anticancer agent.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AntifungalPotential antifungal properties observed
AnticancerInhibitory effects on CDK9 in cancer cells

Q & A

Q. What are the optimal synthetic routes and characterization techniques for 8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with spiroacetal formation via cyclization of a ketone precursor (e.g., cyclohexanone derivatives) with ethylene glycol under acidic catalysis. Key steps include:

  • Cyclization : Use of a 0.5 M solvent mixture (acetone/water, 1:1 v/v) at controlled temperatures (60–80°C) to optimize yield .
  • Functionalization : Introduction of the pyridinyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Characterization : Employ NMR (¹H/¹³C) to confirm spirocyclic structure and cyano group placement, IR for nitrile stretch (~2200 cm⁻¹), and HPLC for purity assessment (>95%) .

Q. How are common impurities identified during synthesis, and what strategies mitigate them?

Methodological Answer: Impurities often arise from incomplete cyclization (e.g., open-chain byproducts) or residual catalysts (e.g., Pd in cross-coupling reactions). Mitigation strategies:

  • Chromatographic Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) to identify unreacted intermediates .
  • Chelation for Metal Residues : Post-synthesis treatment with EDTA or silica gel filtration to remove Pd .
  • Recrystallization : Purify using ethanol/water (3:1) to isolate the spirocyclic product from polar impurities .

Advanced Research Questions

Q. What challenges exist in achieving stereoselective synthesis of this spirocyclic compound?

Methodological Answer: Stereoselectivity is influenced by the sp³ hybridization at the spiro carbon. Strategies include:

  • Chiral Catalysts : Use of enantiopure Brønsted acids (e.g., BINOL-phosphoric acid) to induce asymmetry during cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereocontrol by stabilizing transition states .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80°C) promote thermodynamic equilibration .

Q. How can researchers design biological activity screens for this compound?

Methodological Answer: Focus on target-specific assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to controls .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., trypsin-like proteases), using ATP/NADH depletion as readouts .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Q. What computational methods elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., CXCR4 chemokine receptor). Key parameters: binding energy ≤ −7 kcal/mol .
  • DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to predict reactivity at the cyano group or pyridinyl ring .
  • MD Simulations : Assess stability of spirocyclic conformation in aqueous environments (GROMACS, 100 ns trajectories) .

Q. How to resolve contradictions in catalytic system efficacy for spirocycle formation?

Methodological Answer: Contradictions arise from varying catalyst performance (e.g., H2SO4 vs. p-TsOH). Systematic analysis includes:

  • Comparative Screening : Test acids (H2SO4, HCl, p-TsOH) at equimolar concentrations (0.1 M) under identical conditions .
  • Kinetic Profiling : Monitor reaction progress via in-situ IR to identify rate-limiting steps.
  • Byproduct Analysis : GC-MS to detect side products (e.g., dimerized intermediates) under suboptimal conditions .

Q. What methodologies evaluate this compound’s potential in drug delivery systems?

Methodological Answer:

  • Lipophilicity Assessment : Measure logP values (shake-flask method) to predict membrane permeability. Target logP: 2–4 for blood-brain barrier penetration .
  • Stability Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C; analyze degradation via LC-MS over 24h .
  • Nanocarrier Formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) and assess loading efficiency (>80%) .

Q. How can this compound be applied in material science to modify polymer properties?

Methodological Answer:

  • Copolymer Synthesis : Radical polymerization with styrene or MMA; monitor Tg shifts via DSC to confirm enhanced rigidity .
  • Cross-Linking Agent : Incorporate into epoxy resins (1–5 wt%); measure tensile strength (ASTM D638) and thermal stability (TGA, >300°C decomposition) .
  • Surface Functionalization : Graft onto silica nanoparticles (APTES linker); confirm via FTIR (C≡N stretch at 2200 cm⁻¹) .

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